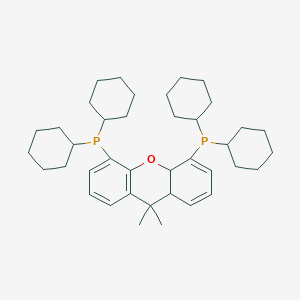

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene

Description

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is a phosphine ligand commonly used in organometallic chemistry and catalysis. This compound is known for its ability to stabilize transition metal complexes, making it valuable in various catalytic processes.

Properties

CAS No. |

940934-47-4 |

|---|---|

Molecular Formula |

C39H58OP2 |

Molecular Weight |

604.8 g/mol |

IUPAC Name |

dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |

InChI |

InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |

InChI Key |

OFIYIILYWDAQSK-UHFFFAOYSA-N |

SMILES |

CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |

Canonical SMILES |

CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 4,5-Dihalogenated 9,9-Dimethylxanthene Intermediate

- Starting material : 9,9-dimethylxanthene or its derivatives.

- Halogenation : Typically, bromination at the 4 and 5 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction conditions : Conducted in inert solvents like dichloromethane or tetrahydrofuran (THF), often at low temperatures to avoid over-bromination.

- Outcome : Formation of 4,5-dibromo-9,9-dimethylxanthene as a key intermediate.

Metalation and Phosphination

- Metalation step : The dibromo intermediate is treated with a strong base or organometallic reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate a dilithiated species at the 4 and 5 positions.

- Phosphination : The dilithiated intermediate is then reacted with chlorodicyclohexylphosphine (ClP(Cy)2), where Cy denotes cyclohexyl groups, to substitute the lithium atoms with dicyclohexylphosphino groups.

- Reaction conditions : Typically carried out at low temperatures (-78 °C) to maintain control over reactivity and minimize side reactions.

- Workup : The reaction mixture is quenched, and the product is purified by standard chromatographic techniques or recrystallization.

Research Findings and Optimization

- Yield and purity : Literature reports indicate that the careful control of metalation and phosphination steps leads to high yields (often >80%) and purities (>95%) of the ligand.

- Steric and electronic effects : The dicyclohexylphosphino groups provide significant steric bulk, which enhances the ligand’s ability to stabilize metal centers in catalysis.

- Solubility considerations : The dimethyl groups on the xanthene core improve solubility in organic solvents, facilitating purification and handling.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Halogenation | Br2 or NBS, DCM/THF, low temperature | Introduce bromine at 4,5-positions | 4,5-Dibromo-9,9-dimethylxanthene intermediate |

| 2. Metalation | n-BuLi or LDA, -78 °C | Generate dilithiated intermediate | Dilithiated xanthene species |

| 3. Phosphination | Chlorodicyclohexylphosphine, -78 °C | Attach dicyclohexylphosphino groups | Final bis(phosphine) ligand |

| 4. Workup and purification | Quenching, chromatography or recrystallization | Isolate pure ligand | >95% purity, high yield product |

Additional Notes

- The preparation requires anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of phosphine groups.

- The reaction scale can vary from milligram to gram quantities depending on the application.

- Variations in the synthetic route may occur depending on the availability of starting materials or desired ligand modifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The ligand can participate in substitution reactions where it replaces other ligands in metal complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and various solvents such as toluene and dichloromethane. Reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound are often metal complexes where the ligand coordinates to a central metal atom. These complexes are crucial intermediates in various catalytic processes .

Scientific Research Applications

Hydroformylation

One of the primary applications of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is in the hydroformylation of alkenes. This reaction involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. The wide bite angle of XantPhos facilitates the formation of stable metal-ligand complexes, enhancing the reactivity and selectivity of the catalyst systems used in these processes .

Suzuki Coupling Reactions

XantPhos is also utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in pharmaceuticals and materials science for synthesizing complex organic molecules. The ligand's steric and electronic properties contribute to increased yields and selectivity in these reactions .

Synthesis of Complex Molecules

The compound plays a crucial role in synthesizing various complex molecules through palladium-catalyzed cross-coupling reactions. Its ability to stabilize palladium intermediates allows for more efficient transformations, making it a preferred choice among chemists for constructing intricate molecular architectures .

Potential Therapeutic Applications

Research has indicated that ligands like XantPhos may have potential applications in medicinal chemistry due to their ability to facilitate the synthesis of biologically active compounds. The structural features of this compound can be tailored to enhance the pharmacological properties of drug candidates .

Case Studies

Mechanism of Action

The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic transformations. The molecular targets are typically transition metals, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .

Comparison with Similar Compounds

Similar Compounds

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Similar structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.

Xantphos: A related ligand with a similar backbone but different phosphine substituents.

Uniqueness

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is unique due to its bulky dicyclohexylphosphino groups, which provide steric protection and enhance the stability of metal complexes. This makes it particularly effective in catalytic applications where stability and selectivity are crucial .

Biological Activity

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (CAS No. 940934-47-4) is a phosphine ligand that plays a significant role in catalysis, particularly in hydrogenation reactions. This compound is characterized by its unique structure, which includes a xanthene core and two dicyclohexylphosphine substituents. Its biological activity, while primarily studied in the context of catalysis, also presents interesting implications for medicinal chemistry and biochemistry.

- Molecular Formula : C39H56OP2

- Molecular Weight : 602.82 g/mol

- Purity : >97% (GC)

- Appearance : White to light yellow solid

Catalytic Activity

The primary biological relevance of this compound lies in its function as a catalyst in various chemical reactions. It has been shown to effectively facilitate hydrogenation processes, which are critical in organic synthesis and the pharmaceutical industry.

Table 1: Summary of Catalytic Applications

Biological Activity and Implications

While the direct biological activity of this compound is not extensively documented in terms of therapeutic applications, its role as a catalyst can indirectly influence biological systems through the synthesis of biologically active compounds. The ability to facilitate hydrogenation reactions means that it can be pivotal in producing pharmaceuticals that require specific stereochemistry or functional groups.

Case Studies

-

Hydrogenation of Pharmaceutical Intermediates :

A study demonstrated the effectiveness of this ligand in the hydrogenation of ketones to alcohols, which are crucial steps in synthesizing various drugs. The reaction conditions were optimized to achieve high yields and selectivity. -

Synthesis of Chiral Compounds :

The compound has been utilized as a chiral ligand in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in drug development.

Safety and Handling

As with many phosphine compounds, appropriate safety measures should be taken when handling this compound:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Storage Conditions : Store under inert atmosphere at room temperature to prevent degradation.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 4,5-bis(dicyclohexylphosphino)-9,9-dimethylxanthene, and what are the critical reaction parameters?

- Methodology : The ligand is synthesized via a two-step process. First, 9,9-dimethylxanthene undergoes di-lithiation using a strong base (e.g., sec-butyllithium) to generate a reactive intermediate. Subsequent treatment with chlorodicyclohexylphosphine introduces the dicyclohexylphosphino groups at the 4,5-positions. Key parameters include temperature control (−78°C for lithiation), stoichiometric precision, and inert atmosphere to prevent oxidation of the phosphine groups .

- Characterization : Confirmation of structure requires NMR (¹H, ³¹P), mass spectrometry, and X-ray crystallography. For example, X-ray analysis of related xanthene derivatives reveals boat conformations in the central heterocycle and dihedral angles between substituents (e.g., 87.39° in analogous compounds) .

Q. How is the structural conformation of this ligand characterized, and how does it influence catalytic activity?

- Structural Insights : The xanthene backbone adopts a boat conformation, while the dicyclohexylphosphino groups create a wide "bite angle" (~108°), critical for stabilizing transition metals in catalytic cycles. This geometry enhances steric bulk and electronic donation, favoring specific coordination modes .

- Analytical Tools : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding in crystal packing) .

Q. What are the primary catalytic applications of this ligand in transition-metal-mediated reactions?

- Applications : The ligand is widely used in copper- and palladium-catalyzed reactions, such as:

- Borylalkylation of Alkenes : With [CuCl(Cy-Xantphos)] as the catalyst, Markovnikov-selective borylalkylation of terminal alkenes achieves 5.8:1 regioselectivity. Heteroatoms in the substrate enhance reactivity by pre-coordinating the catalyst .

- Cross-Coupling Reactions : It facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings due to its ability to stabilize low-oxidation-state metal centers (e.g., Pd⁰) .

Advanced Research Questions

Q. How does the ligand’s bite angle and substituent electronic profile affect regioselectivity in copper-catalyzed borylalkylation?

- Mechanistic Analysis : The wide bite angle of Cy-Xantphos optimizes metal-ligand orbital overlap, stabilizing the Cu(I) intermediate and favoring β-hydride elimination pathways. Comparative studies with narrower-bite-angle ligands (e.g., 1,2-bis(dicyclohexylphosphino)ethane) show lower selectivity (<2:1), underscoring steric control .

- Data-Driven Design : Density functional theory (DFT) calculations can model transition states to rationalize selectivity trends. Experimental validation via cyclic voltammetry (CV) assesses ligand electronic effects on metal redox potentials .

Q. What strategies resolve contradictions in catalytic performance when substituting dicyclohexylphosphino with diphenylphosphino groups?

- Case Study : Replacing dicyclohexyl with diphenyl groups (forming Xantphos) reduces steric bulk, altering metal coordination geometry. For example, in Pd-catalyzed carboetherification, Xantphos may favor different diastereoselectivity due to smaller bite angles. Researchers must correlate crystallographic data (e.g., Pd-Xantphos complexes) with reaction outcomes to identify steric vs. electronic dominance .

- Troubleshooting : Use Hammett plots or infrared (IR) spectroscopy to quantify electronic contributions. Contrast turnover numbers (TONs) and activation barriers under identical conditions .

Q. How can reaction conditions be optimized when using this ligand in air-sensitive catalytic systems?

- Practical Considerations :

- Oxygen Sensitivity : The phosphine groups oxidize readily. Use Schlenk-line techniques, degassed solvents, and additives like BHT (2,6-di-tert-butyl-4-methylphenol) to stabilize the catalyst .

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve metal solubility, while non-polar solvents (toluene) enhance steric shielding. Screen solvents using design-of-experiments (DoE) protocols .

Q. What comparative analyses differentiate this ligand’s performance from other bisphosphine ligands in asymmetric catalysis?

- Benchmarking : Compare enantiomeric excess (ee) and reaction rates with ligands like BINAP or DPE-Phos in asymmetric hydrogenation. For example, Cy-Xantphos may underperform in enantioselectivity due to its symmetric structure but excel in stability for prolonged reactions .

- Data Interpretation : Use principal component analysis (PCA) to cluster ligands based on steric/electronic descriptors (e.g., Tolman cone angle, %Vbur) and correlate with catalytic metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.